Boc-Dap(Dnp)-Osu
Overview
Description
The compound “tert-Butyloxycarbonyl-2,3-diaminopropionic acid-2,4-dinitrophenyl ester” (Boc-Dap(Dnp)-Osu) is a derivative of 2,3-diaminopropionic acid. It is commonly used in peptide synthesis as a protecting group for amines. The tert-butyloxycarbonyl group is used to protect the amine functionality, while the 2,4-dinitrophenyl ester is used to activate the carboxyl group for coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Dap(Dnp)-Osu typically involves the following steps:
Protection of the amine group: The amine group of 2,3-diaminopropionic acid is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Activation of the carboxyl group: The carboxyl group is activated by reacting with 2,4-dinitrophenyl ester (Dnp-Osu) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-Dap(Dnp)-Osu undergoes several types of chemical reactions, including:
Substitution reactions: The 2,4-dinitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection reactions: The tert-butyloxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to expose the free amine group.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines and bases such as triethylamine.
Deprotection reactions: Trifluoroacetic acid in dichloromethane is commonly used for deprotection.
Major Products Formed
Peptide bonds: Formed through substitution reactions with amines.
Free amines: Formed through deprotection reactions.
Scientific Research Applications
Boc-Dap(Dnp)-Osu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide synthesis: Used as a protecting group for amines in the synthesis of peptides and proteins.
Drug development: Employed in the synthesis of peptide-based drugs and inhibitors.
Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery and imaging.
Mechanism of Action
The mechanism of action of Boc-Dap(Dnp)-Osu involves the activation of the carboxyl group by the 2,4-dinitrophenyl ester, which facilitates nucleophilic attack by amines to form peptide bonds. The tert-butyloxycarbonyl group protects the amine functionality during the reaction and can be removed under acidic conditions to expose the free amine group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-2,3-diaminopropionic acid: (Boc-Dap-OH)
tert-Butyloxycarbonyl-2,3-diaminopropionic acid-4-methoxyfumaroyl ester: (Boc-Dap(Fmdp)-Osu)
tert-Butyloxycarbonyl-2,3-diaminopropionic acid-4-nitrophenyl ester: (Boc-Dap(Np)-Osu)
Uniqueness
Boc-Dap(Dnp)-Osu is unique due to the presence of the 2,4-dinitrophenyl ester group, which provides enhanced reactivity and selectivity in peptide synthesis compared to other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O10/c1-18(2,3)32-17(27)20-12(16(26)33-21-14(24)6-7-15(21)25)9-19-11-5-4-10(22(28)29)8-13(11)23(30)31/h4-5,8,12,19H,6-7,9H2,1-3H3,(H,20,27)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSINIOXPFXUVDW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601102855 | |
Record name | Carbamic acid, [(1S)-1-[[(2,4-dinitrophenyl)amino]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601102855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214750-68-2 | |
Record name | Carbamic acid, [(1S)-1-[[(2,4-dinitrophenyl)amino]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214750-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [(1S)-1-[[(2,4-dinitrophenyl)amino]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601102855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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